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Compound of Interest

3-(3,5-Dibromophenyl)propanoic
Compound Name: d
aci

cat. No.: B1591333

Introduction: 3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid
of significant interest to the scientific community, particularly those in pharmaceutical
development and materials science. Its synthetically versatile structure, featuring a reactive
carboxylic acid moiety and a dibrominated phenyl ring, establishes it as a valuable building
block for more complex molecular architectures. The strategic placement of bromine atoms at
the meta positions provides a scaffold ripe for derivatization, making it a key intermediate in the
synthesis of novel therapeutic agents, including potential anti-inflammatory and analgesic
drugs.[1]

This guide offers a comprehensive overview of the core chemical properties, synthesis, and
analytical characterization of 3-(3,5-Dibromophenyl)propanoic acid. It is designed to provide
researchers, chemists, and drug development professionals with the technical insights
necessary to effectively utilize this compound in their work.

Section 1: Chemical Identity and Physicochemical
Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its
application in research and development. These properties dictate storage conditions, solvent
selection, and analytical approaches.

Chemical Identifiers
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Identifier Value Source
3-(3,5-
IUPAC Name ) ) ) [2]
dibromophenyl)propanoic acid
3-(3,5-
Dibromophenyl)propionic acid,
Synonyms ) ) [2]
3,5-Dibromobenzenepropanoic
acid
CAS Number 923977-15-5 [1][2]
Molecular Formula CoHsBr20:2 [1112]
Molecular Weight 307.97 g/mol [1][2]13]
C1=C(C=C(C=C1Br)Br)CCC(=
SMILES [2]
0)O
AMKWPMUHANVQSZ-
INChl Key [2]

UHFFFAOYSA-N

Physicochemical Data
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Property Value Notes

White to off-white crystalline Based on typical appearance
Appearance i . . .

solid. of similar aromatic acids.

The melting point of the related
3-(3,5-dibromo-4-
hydroxyphenyl)propanoic acid
) ) Data not readily available in is 108°C.[4] Isomeric
Melting Point ) ) ) ) )

cited literature. dibromophenylpropanoic acids
have varied melting points,
underscoring the importance of

empirical determination.

Expected to be soluble in polar
organic solvents (e.g., ethanol,
Solubility methanol, DMSO, ethyl

acetate) and sparingly soluble

General solubility profile for

aromatic carboxylic acids.

in water.

Based on the pKa of benzoic
) acid and the electron-
pKa Estimated to be ~4.5. ) ]
withdrawing effect of the

bromine atoms.

Store at room temperature in a
Storage _ [1]
dry, sealed container.

Section 2: Synthesis and Purification

A robust and reproducible synthetic route is paramount for the practical application of any
chemical intermediate. The most logical and field-proven approach to synthesizing 3-(3,5-
Dibromophenyl)propanoic acid is via the selective reduction of its unsaturated precursor,
3,5-dibromocinnamic acid.

Retrosynthetic Analysis and Workflow

The synthesis strategy hinges on the selective catalytic hydrogenation of the alkene double
bond in 3,5-dibromocinnamic acid, leaving the aromatic ring and carboxylic acid functional
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groups intact. This is a well-established transformation in organic synthesis.[5] The precursor,
3,5-dibromocinnamic acid, can be prepared from 3,5-dibromobenzaldehyde through a
Knoevenagel or Perkin condensation.

Synthesis Workflow

@,S-Dibromobenzaldehyde) (Malonic Acid)

Knoevenagel
Condensation

3,5-Dibromocinnamic Acid

Catalytic
Hydrogenation
(e.g., Hz, Pd/C)

3-(3,5-Dibromophenyl)propanoic Acid

Click to download full resolution via product page

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol describes a representative method for the catalytic hydrogenation of a cinnamic
acid derivative.

Objective: To synthesize 3-(3,5-Dibromophenyl)propanoic acid by reducing the carbon-
carbon double bond of 3,5-dibromocinnamic acid.

Materials:

¢ 3,5-Dibromocinnamic acid (1.0 eq)
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o Palladium on carbon (5% Pd/C, ~1-2 mol%)

« Ethanol or Ethyl Acetate (reaction solvent)

e Hydrogen gas (H2) balloon or hydrogenation apparatus
e Celite™ or diatomaceous earth

e Rotary evaporator

o Filtration apparatus

Procedure:

o Catalyst and Substrate Preparation: In a round-bottom flask suitable for hydrogenation,
dissolve 3,5-dibromocinnamic acid in a sufficient volume of ethanol.

o Rationale: Ethanol is a common, effective solvent for both the substrate and for facilitating
contact with the heterogeneous catalyst.

 Inerting the System: Carefully add the 5% Pd/C catalyst to the solution. The flask is then
evacuated and backfilled with nitrogen or argon gas three times to remove all oxygen.

o Rationale: This step is critical for safety. Palladium on carbon can be pyrophoric, and
mixtures of hydrogen and oxygen gas are explosive.

e Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied from a
balloon or a dedicated hydrogenation system. The reaction mixture is stirred vigorously at
room temperature.

o Rationale: Vigorous stirring ensures efficient mixing of the three phases (solid catalyst,
liquid solution, and gas), which is essential for the reaction rate. Palladium catalysts are
highly effective for selectively hydrogenating C=C double bonds without affecting other
functional groups under mild conditions.[5]

e Reaction Monitoring: The reaction progress can be monitored by Thin Layer
Chromatography (TLC) or by observing the consumption of hydrogen gas. The
disappearance of the starting material spot indicates the reaction is complete.
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» Catalyst Removal: Once the reaction is complete, the hydrogen atmosphere is replaced with
an inert gas. The mixture is then filtered through a pad of Celite™ to remove the solid Pd/C
catalyst. The flask and filter cake are washed with a small amount of the reaction solvent.

o Rationale: Celite provides a fine filter bed that prevents the small, black palladium particles
from passing through the filter paper, ensuring a clean filtrate.

e Product Isolation: The filtrate is concentrated under reduced pressure using a rotary
evaporator to remove the solvent, yielding the crude 3-(3,5-Dibromophenyl)propanoic
acid.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., a mixture of ethyl acetate and heptane) to yield the final product as a crystalline
solid.

Section 3: Spectroscopic and Analytical
Characterization

Structural elucidation and purity assessment are non-negotiable steps in chemical synthesis.
The following are the predicted spectroscopic signatures for 3-(3,5-Dibromophenyl)propanoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR (Proton NMR): The *H NMR spectrum is expected to show distinct signals for the
aromatic and aliphatic protons.

o Aromatic Region (o 7.2-7.8 ppm): Two signals are predicted. One signal corresponding to
the two equivalent protons at the C2 and C6 positions (ortho to the propyl chain),
appearing as a doublet or a narrow triplet (from meta-coupling). A second signal for the
proton at the C4 position (para to the propyl chain), appearing as a triplet (from meta-
coupling to the C2/C6 protons).

o Aliphatic Region (& 2.5-3.1 ppm): Two triplets are expected for the propyl chain protons.
The triplet around & 2.9-3.1 ppm corresponds to the two protons alpha to the phenyl ring (-
CHz2-Ar). The triplet around & 2.6-2.8 ppm corresponds to the two protons alpha to the
carboxylic acid group (-CH2-COOH).
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o Carboxylic Acid Proton (0 ~12 ppm): A broad singlet, which is exchangeable with D20.

e 13C NMR (Carbon-13 NMR): The spectrum will reflect the carbon skeleton. Due to the
molecule's symmetry, fewer than 9 signals are expected.

o Carbonyl Carbon (& ~175-180 ppm): The carboxylic acid carbon will be the most downfield
signal.

o Aromatic Carbons (6 ~120-145 ppm): Four signals are expected: one for the carbon
attached to the propyl chain (C1), one for the two carbons bearing bromine atoms
(C3/C5), one for the two carbons ortho to the propyl chain (C2/C6), and one for the carbon
para to the propyl chain (C4).

o Aliphatic Carbons (& ~30-40 ppm): Two signals corresponding to the two distinct -CH=-
groups of the propyl! chain.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.
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Wavenumber . . . -
Vibration Intensity Significance
(cm™)
Characteristic of the
O-H stretch hydrogen-bonded
3300-2500 ) ) Strong, very broad i ]
(Carboxylic Acid) dimer of a carboxylic
acid.[6]
. _ Indicates C-H bonds
~3080 C-H stretch (Aromatic)  Medium )
on the phenyl ring.
Corresponds to the -
2980-2850 C-H stretch (Aliphatic)  Medium CHa2- groups of the
propyl chain.
Definitive evidence of
C=0 stretch ] ]
1725-1700 Strong, sharp the carboxylic acid
(Carbonyl) ]
functional group.[7][8]
C=C stretch ) Aromatic ring
~1600, ~1470 ) Medium-Weak o
(Aromatic) vibrations.
Indicates the
690-515 C-Br stretch Strong presence of carbon-

bromine bonds.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e Molecular lon (M*): The molecular ion peak will be observed at m/z corresponding to the
molecular weight (~308 amu).

« |sotopic Pattern: A highly characteristic isotopic cluster for the molecular ion will be present
due to the two bromine atoms (7°Br and 8!Br). This will result in three peaks: M* (m/z ~306),
M*+2 (m/z ~308), and M*+4 (m/z ~310) in an approximate intensity ratio of 1:2:1.

» Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids
include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group
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(-COOH, M-45).[10] Another likely fragmentation is benzylic cleavage to form a
dibromotropylium ion or related stable fragments.

Section 4: Reactivity and Applications in Drug
Discovery

The utility of 3-(3,5-Dibromophenyl)propanoic acid lies in the reactivity of its functional
groups, making it a versatile scaffold.

Core Reactivity

o Carboxylic Acid Group: This functional group can readily undergo standard transformations
such as:

o Esterification: Reaction with alcohols under acidic conditions to form esters.

o Amidation: Reaction with amines, typically via an activated intermediate (e.g., an acid
chloride or using coupling reagents like DCC/EDC), to form amides.

o Reduction: Reduction to the corresponding primary alcohol, 3-(3,5-dibromophenyl)propan-
1-ol, using strong reducing agents like LiAlHa.

o Aromatic C-Br Bonds: The two bromine atoms are key sites for derivatization, enabling
access to a wide array of more complex molecules through reactions such as:

o Suzuki, Stille, or Sonogashira cross-coupling: These palladium-catalyzed reactions allow
for the formation of new carbon-carbon bonds, linking the aromatic core to other aryl, vinyl,
or alkynyl groups.

o Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds.

o Lithiation/Grignard formation: Reaction with organolithium reagents or magnesium to form
a reactive organometallic species, which can then be quenched with various electrophiles.

Role as a Pharmaceutical Intermediate

The dibromophenyl scaffold is a privileged structure in medicinal chemistry. The bromine atoms
can act as bioisosteres for other groups, participate in halogen bonding, or simply serve as
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synthetic handles for diversification. This compound is specifically noted as a valuable
intermediate for developing potential anti-inflammatory and analgesic drugs, likely by enabling
the synthesis of molecules designed to interact with specific enzyme targets.[1]

Section 5: Safety and Handling
Proper handling is crucial when working with any chemical reagent.
e Hazard Identification:

o While specific GHS data for this isomer is limited, related compounds suggest potential
hazards. One source indicates it may be toxic if swallowed.

o Isomeric compounds are known to cause skin irritation (H315), serious eye irritation
(H319), and may cause respiratory irritation (H335).[11] It is prudent to handle this
compound with similar precautions.

« Recommended Personal Protective Equipment (PPE):

o Wear chemical-resistant gloves (e.g., nitrile).

o Use safety glasses or goggles.

o Work in a well-ventilated area or a chemical fume hood.
e Handling and Storage:

o Avoid breathing dust.

o Wash hands thoroughly after handling.

o Store in a tightly closed container in a dry, cool place away from incompatible materials.[1]
e Disposal:

o Dispose of contents and container to an approved waste disposal plant in accordance with
local, state, and federal regulations.
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Conclusion

3-(3,5-Dibromophenyl)propanoic acid is a well-defined chemical entity with a clear role as a
versatile synthetic intermediate. Its predictable reactivity, stemming from the carboxylic acid
and dibromo-aromatic moieties, provides chemists with a reliable platform for molecular
construction. While some physical data like a specific melting point requires empirical
confirmation, its spectroscopic and chemical properties can be confidently predicted based on
established principles. This guide provides the foundational knowledge for researchers to
safely and effectively incorporate this valuable building block into their synthetic and drug
discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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